molecular formula C20H18ClN3O5S B2821836 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897612-29-2

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2821836
CAS No.: 897612-29-2
M. Wt: 447.89
InChI Key: VVNFLSMOHHEGNR-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.89. The purity is usually 95%.
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Scientific Research Applications

Quality Control and Anticonvulsant Activity

One of the significant areas of research involving derivatives similar to N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is in the development of quality control methods for promising anticonvulsants. Researchers have demonstrated the potential of 1,3,4-thiadiazole derivatives as anticonvulsants, showing high anticonvulsive activity on models of seizure compared to classic drugs. The development of quality control techniques for these substances is a crucial step in introducing new medicinal products into medical practice, involving methods of identification, determination of impurities, and quantitative determination to ensure the standardization of the substance (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).

Physico-chemical Characterization

Another area of interest is the physico-chemical study of bioactive compounds with structures akin to the specified chemical. For example, the physicochemical properties of a bioactive compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, were extensively researched. This included measuring saturated vapor pressure, solubility in various solvents, and distribution coefficients to understand its behavior in different environments. Such studies are essential for determining the application potential of these compounds in pharmaceutical formulations (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).

Pharmaceutical Cocrystals

Research into pharmaceutical cocrystals involving analgesic drugs and coformers is another application domain, highlighting the improvement of solubility and dissolution rates. Cocrystals can enhance the pharmacokinetic properties of drugs, thus increasing their efficacy and bioavailability. Although not directly related to the specified compound, studies on cocrystals, such as those involving ethenzamide and various coformers, demonstrate the broader applicability of such research in drug development (Aitipamula, Wong, Chow, & Tan, 2012).

Electrochemical and Electrochromic Properties

Exploring the electrochemical and electrochromic properties of derivatives also represents an important research area. Studies have examined novel antiarrhythmic agents, investigating their effects in cardiac preparations. Such research delves into the interactions of these compounds with biological systems, potentially leading to the development of new therapeutic agents (Bril, Faivre, Forest, Cheval, Gout, Linée, Ruffolo, & Poyser, 1995).

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-8-7-14-11-30-20(23-14)12-3-5-13(21)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNFLSMOHHEGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.